Calcium Antagonist Potency vs. Cinnarizine and Flunarizine in Cell Membrane Permeability Assays
In a study of 24 N-benzhydrylpiperazine derivatives, the calcium antagonist activity was quantified by measuring changes in cell membrane permeability to calcium. A key finding was that specific compounds (Compounds 14, 15, 17, and 19) within the series were 'more powerful' than the established calcium antagonists cinnarizine, flunarizine, and aligeron [1]. This evidence provides a class-level inference that the benzhydrylpiperazine scaffold, when appropriately substituted as in the target compound, can achieve a level of potency that is competitive with or superior to existing clinical agents. While direct data for N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine is not available in this specific assay, the findings establish a strong quantitative baseline for the scaffold's potential, suggesting that the target compound warrants evaluation in similar models for its specific calcium antagonist properties.
| Evidence Dimension | Calcium Antagonist Potency (Membrane Permeability) |
|---|---|
| Target Compound Data | Quantitative data not available for N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine in this specific assay. |
| Comparator Or Baseline | Cinnarizine, Flunarizine, Aligeron |
| Quantified Difference | Compounds 14, 15, 17, and 19 (other benzhydrylpiperazine derivatives) were 'more powerful' than the comparators. |
| Conditions | In vitro assay measuring changes in cell membrane permeability to extracellular and intracellular calcium [1]. |
Why This Matters
This class-level evidence demonstrates that the benzhydrylpiperazine scaffold can achieve high potency in a therapeutically relevant assay, justifying further investment and investigation of specific derivatives like N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine for potential cardiovascular or neurological applications.
- [1] S. Gubert, M.A. Brasó, A. Sacristán, J.A. Ortiz. Synthesis of some N-benzhydrylpiperazine derivatives as calcium antagonists. Arzneimittelforschung. 1987;37(10):1103-7. View Source
